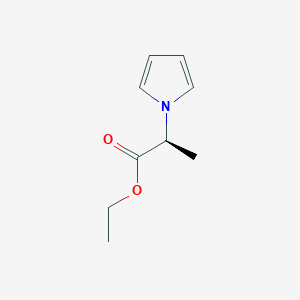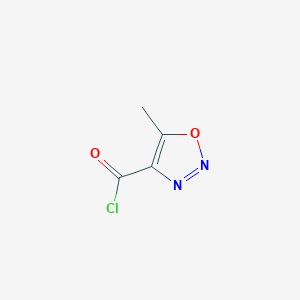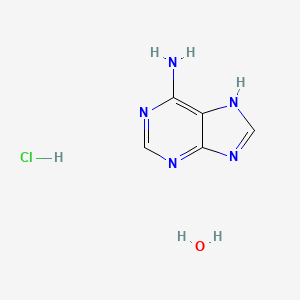
Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate
Overview
Description
Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate, also known as ethyl pyrrolidine-2-carboxylate, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate (2S)-2-(1H-pyrrol-1-YL)propanoate is not fully understood. However, it is believed to interact with various enzymes and receptors in the body, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate (2S)-2-(1H-pyrrol-1-YL)propanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, its high cost and limited availability can be a limitation for some researchers.
Future Directions
There are several future directions for research on Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate (2S)-2-(1H-pyrrol-1-YL)propanoate. One potential area of research is the development of new synthetic methods for its production. Another area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate has been extensively studied for its potential applications in various scientific fields. It is commonly used as a building block in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and natural products. It is also used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis.
properties
IUPAC Name |
ethyl (2S)-2-pyrrol-1-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h4-8H,3H2,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKACFKDMCAVANS-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S)-2-(1H-pyrrol-1-YL)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride](/img/structure/B3043759.png)
![Imidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B3043761.png)
![Imidazo[1,2-b]isoxazole-2-carbonyl chloride](/img/structure/B3043762.png)








